molecular formula C8H12S B1580987 2,5-Diethylthiophene CAS No. 5069-23-8

2,5-Diethylthiophene

Cat. No.: B1580987
CAS No.: 5069-23-8
M. Wt: 140.25 g/mol
InChI Key: JQTZGXZYJIJECP-UHFFFAOYSA-N
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Description

2,5-Diethylthiophene is an organosulfur compound with the molecular formula C8H12S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products. This compound is a derivative of thiophene, where two ethyl groups are substituted at the 2 and 5 positions of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylthiophene can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the reaction of 2,5-dimethylthiophene with ethylating agents under specific conditions can yield this compound . Another method involves the cyclization of appropriate precursors in the presence of sulfurizing agents such as phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may use catalysts to enhance the reaction efficiency and selectivity. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,5-Diethylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2,5-diethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTZGXZYJIJECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334604
Record name 2,5-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5069-23-8
Record name 2,5-Diethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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